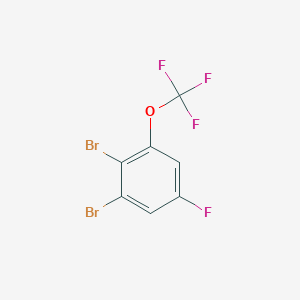

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene

Description

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at positions 1 and 2, fluorine (F) at position 5, and a trifluoromethoxy (-OCF₃) group at position 2. This multi-substituted structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while bromine atoms serve as reactive handles for further functionalization .

Properties

IUPAC Name |

1,2-dibromo-5-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4O/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIWIBICMBORNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which utilizes boron reagents, are often employed to introduce the trifluoromethoxy group efficiently .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Structural Features

- Molecular Formula : CHBrFO

- Key Functional Groups : Bromine (Br), Fluorine (F), Trifluoromethoxy (-O-CF)

Applications in Scientific Research

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene has a wide range of applications across various fields:

Organic Chemistry

- Precursor for Synthesis : It serves as a building block for synthesizing complex organic molecules and pharmaceuticals. The compound's reactivity allows for various substitution reactions, making it versatile in organic synthesis.

Medicinal Chemistry

- Drug Development : The compound is involved in synthesizing potential drug candidates with fluorine-containing pharmacophores. Research indicates that compounds with trifluoromethoxy groups exhibit improved pharmacokinetic properties, enhancing their effectiveness against specific biological targets.

Biological Research

- Bioactive Probes : It is utilized in developing bioactive molecules and probes for biological studies. The unique structural features allow for interactions with molecular targets such as enzymes and receptors, which are crucial for understanding biological mechanisms.

Material Science

- Advanced Materials : The compound's unique chemical properties are being explored for developing materials with enhanced durability and resistance to environmental factors. This application is particularly relevant in industries requiring specialized materials.

Case Studies and Research Findings

Recent research highlights several significant findings regarding the applications of this compound:

Pharmaceutical Development

Studies have shown that introducing a trifluoromethoxy group significantly increases the potency of certain drugs against specific targets like serotonin transporters. This enhancement is attributed to improved lipophilicity and metabolic stability.

Antimicrobial Efficacy

Research indicates that halogenated antimicrobial agents exhibit enhanced activity against drug-resistant bacteria. The presence of multiple halogen substituents in compounds like this compound underscores its potential role in combating antibiotic resistance.

Material Science Applications

The compound is being investigated for its utility in developing advanced materials due to its unique chemical properties that improve durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological systems. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues:

Key Observations :

- However, the latter shows exceptional efficiency in Pd-catalyzed arylations with imidazoles (90–91% yields) .

- Steric and Electronic Effects : The trifluoromethoxy group at position 3 in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic substitution rates compared to the ethoxy-substituted analogue (1,2-dibromo-5-ethoxy-3-(trifluoromethyl)benzene).

- Positional Isomerism : 1-Bromo-4-(trifluoromethoxy)benzene (para-substituted -OCF₃) exhibits distinct reactivity in liquid crystal synthesis compared to the meta-substituted target compound, highlighting the role of substituent positioning .

Spectroscopic and Physical Properties

- NMR Data : For 3-(3-(trifluoromethoxy)phenyl)imidazole derivatives, ¹H NMR shows characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and trifluoromethoxy signals (δ -57 to -59 ppm for ¹⁹F NMR) . Similar trends are expected for the target compound.

- Boiling Points : 1-Bromo-4-(trifluoromethoxy)benzene has a bp of 153–155°C, while the di-bromo target compound likely has a higher bp due to increased molecular weight .

Biological Activity

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1027511-90-5) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes:

- Bromine atoms : Two bromine substituents enhance reactivity.

- Fluorine atom : One fluorine atom contributes to lipophilicity.

- Trifluoromethoxy group : The -O-CF₃ moiety increases the compound's biological activity through enhanced interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound may interact with enzyme active sites, modulating metabolic pathways. The presence of halogens can facilitate stronger binding interactions with target proteins.

- Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties. The incorporation of bromine and fluorine atoms can enhance the efficacy against resistant bacterial strains by disrupting cellular processes.

Biological Activity Overview

Research indicates that this compound possesses significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting cell proliferation in specific cancer cell lines.

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Pharmaceutical Applications : It serves as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways, enhancing drug efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Functional Groups |

|---|---|---|---|

| This compound | Potential | Promising | Br, F, -O-CF₃ |

| 1,2-Dibromo-4-fluoro-3-(trifluoromethoxy)benzene | Moderate | Limited | Br, F, -O-CF₃ |

| 4-Bromo-2-cyano-5-formylbenzoic acid | Established | Moderate | Br, -C≡N, -CHO |

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of trifluoromethoxy-containing compounds. For instance:

- Pharmaceutical Development : Research has demonstrated that compounds containing trifluoromethoxy groups exhibit improved pharmacokinetic properties. A study highlighted that the introduction of a trifluoromethoxy group significantly increased the potency of certain drugs against specific targets like serotonin transporters .

- Antimicrobial Efficacy : A review on halogenated antimicrobial agents discussed the enhanced activity of compounds with multiple halogen substituents against drug-resistant bacteria . This underscores the potential role of this compound in combating antibiotic resistance.

- Material Science Applications : The compound is also being explored for its utility in developing advanced materials due to its unique chemical properties that improve durability and resistance to environmental factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.